molecular formula C15H13N3O5S2 B2566584 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 895455-44-4

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2566584
CAS RN: 895455-44-4
M. Wt: 379.41
InChI Key: JYCFILQAAHHXOA-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13N3O5S2 and its molecular weight is 379.41. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Redox Properties

The compound’s unique structure suggests potential antioxidant activity. Researchers have investigated its role in scavenging free radicals and protecting cells from oxidative stress. Understanding its redox behavior and interactions with cellular components could lead to novel therapeutic strategies for combating oxidative damage .

Electrochemical Energy Storage

Given its electron-rich and electron-deficient moieties, this compound may find applications in energy storage devices. Researchers have explored its use as a redox-active material in supercapacitors or pseudocapacitors. The combination of its redox properties and stability could enhance energy storage performance .

Bioactive Properties

The benzothiazole and nitrothiophene moieties suggest potential bioactivity. Investigating its effects on biological systems, such as enzyme inhibition or modulation of cellular pathways, could reveal valuable insights for drug development .

Synthetic Methodology and Organic Synthesis

The compound’s synthesis involves several intriguing steps, including Blanc chloromethylation, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation. Researchers interested in synthetic methodologies may explore its reactivity and applications in other organic transformations .

Materials Science and Nanotechnology

Considering its conjugated structure, this compound might be useful in designing functional materials. Researchers could explore its incorporation into nanocomposites, thin films, or molecular assemblies for applications in sensors, optoelectronics, or catalysis .

Medicinal Chemistry and Drug Design

The compound’s structural features make it an interesting candidate for drug discovery. Computational studies could predict its binding interactions with biological targets, guiding the design of potential therapeutic agents .

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S2/c1-17-8-6-9(22-2)10(23-3)7-12(8)25-15(17)16-14(19)11-4-5-13(24-11)18(20)21/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCFILQAAHHXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

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